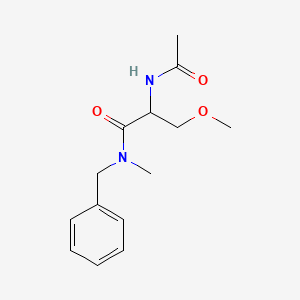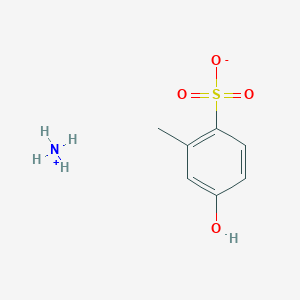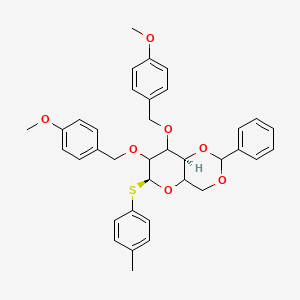
Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate typically involves the reaction of 6-chloro-3-(methylamino)pyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation and Reduction: Oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.
Hydrolysis: The primary product is 6-chloro-3-(methylamino)pyridazine-4-carboxylic acid.
Scientific Research Applications
Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ester groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound shares a similar pyridazine core but differs in the substituents attached to the ring.
6-chloro-3-(methylamino)pyridazine-4-carboxylic acid: The acid form of the compound, which can be converted to the ester through esterification.
Uniqueness
Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10ClN3O2 |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate |
InChI |
InChI=1S/C8H10ClN3O2/c1-3-14-8(13)5-4-6(9)11-12-7(5)10-2/h4H,3H2,1-2H3,(H,10,12) |
InChI Key |
XRGPWIGHIQBRJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)



![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)


![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
